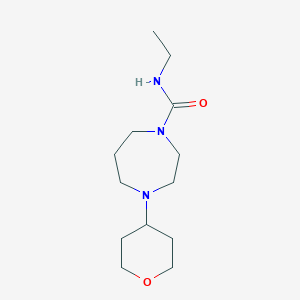
1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea, also known as MPPU, is a selective antagonist of metabotropic glutamate receptor subtype 7 (mGluR7). It was first synthesized in 2003 by researchers at the University of Florence, Italy. Since then, it has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea acts as a selective antagonist of mGluR7, a type of glutamate receptor that is mainly expressed in the central nervous system. By blocking the activity of mGluR7, MPUU can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. This modulation can result in the therapeutic effects observed in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. It can also increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Additionally, MPUU can modulate the activity of various ion channels, including voltage-gated calcium channels and G protein-coupled inwardly rectifying potassium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPUU for lab experiments is its selectivity for mGluR7. This allows researchers to study the specific effects of blocking this receptor without affecting other glutamate receptors. However, one limitation of MPUU is its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on MPUU. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. MPUU has shown promise in animal models of anxiety, depression, schizophrenia, and Alzheimer's disease, and further research is needed to determine its efficacy in humans. Additionally, researchers are interested in studying the effects of MPUU on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Finally, there is interest in developing more potent and selective mGluR7 antagonists based on the structure of MPUU.
Métodos De Síntesis
1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 1-methyl-2-pyrrolidinone with 3-bromo-1-chloropropane to obtain 1-(3-bromopropyl)-1-methyl-2-pyrrolidinone. This intermediate is then reacted with phenylpentylamine to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-(1-methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-20-13-11-15(16(20)21)19-17(22)18-12-7-3-6-10-14-8-4-2-5-9-14/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCMLXLOCAKQLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC(=O)NCCCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole](/img/structure/B7593684.png)

![2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole](/img/structure/B7593694.png)
![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-2-yl)-1,3-thiazole](/img/structure/B7593706.png)
![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile](/img/structure/B7593710.png)
![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetamide](/img/structure/B7593722.png)

![2-Methyl-4-[(4-pentylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole](/img/structure/B7593732.png)
![N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide](/img/structure/B7593735.png)
![5-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7593741.png)
![1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea](/img/structure/B7593753.png)

![2-[2-(Furan-2-yl)azepan-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7593762.png)